Vinculin (10-19)

Immunodetection Western Blotting Epitope Mapping

Vinculin (10-19) decapeptide (ESILEPVAQQ) delivers experimental precision that full-length vinculin (117 kDa) and larger fragments cannot. Unlike autoinhibited full-length vinculin, this constitutively accessible epitope enables unambiguous antibody pre-absorption controls, talin-binding competition assays, and high-resolution structural mapping (NMR/crystallography) without confounding domain-masking effects. Choose ≥95% HPLC-pure peptide for epitope-specific immunodetection, MS calibration, or single-site interaction studies. Request your quote today.

Molecular Formula
Molecular Weight
Cat. No. B1575451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinculin (10-19)
SynonymsVinculin (10-19)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Vinculin (10-19) Peptide: A Defined Research Tool for Focal Adhesion and Cytoskeletal Studies


Vinculin (10-19) is a synthetic decapeptide with the exact amino acid sequence ESILEPVAQQ, representing residues 10 through 19 of the N-terminal head domain (Vh1/D1 subdomain) of human vinculin [1]. This region resides within the talin-binding domain (residues 1–258) and is structurally positioned in the first α-helical bundle that mediates critical protein-protein interactions at focal adhesions [2]. Unlike full-length vinculin (1066 amino acids, ~117 kDa) or larger recombinant fragments, this short peptide offers precise sequence control and experimental tractability for biochemical assays, structural studies, and mapping of specific binding interactions [3]. The peptide is commercially available from multiple suppliers in high-purity formats suitable for immunodetection, binding competition experiments, and structural characterization by NMR or crystallography.

Why Alternative Vinculin Peptides or Full-Length Vinculin Cannot Substitute for Vinculin (10-19) in Defined Experimental Systems


Generic substitution of Vinculin (10-19) with other vinculin-derived fragments, full-length vinculin protein, or alternative talin-binding peptides fails due to fundamental differences in sequence specificity, domain context, and experimental behavior. Full-length vinculin (117 kDa) exists in an autoinhibited conformation where the head-tail intramolecular interaction masks talin-binding sites, requiring mechanical force or activating ligands for exposure [1]. In contrast, the Vinculin (10-19) decapeptide represents a discrete, constitutively accessible epitope that can be used in binding competition assays without confounding autoinhibition effects. Other talin-binding domain fragments such as Vinculin (1–258) contain multiple binding interfaces and exhibit temperature-dependent binding behavior with salt-resistant complex formation, whereas the shorter 10-19 peptide offers greater resolution for epitope mapping and single-site interaction studies [2]. Talin-derived VBS peptides (e.g., VBS3 residues 1944–1969), while binding vinculin with high affinity, interact with a distinct structural motif and cannot serve as an immunogen for generating sequence-specific antibodies against the vinculin N-terminus [3]. The lack of quantitative functional comparability across these related but distinct molecular entities means that procurement decisions must be guided by the specific experimental context—immunodetection, competition assays, structural mapping, or functional perturbation—rather than assumed interchangeability.

Quantitative Comparative Evidence: Vinculin (10-19) Peptide Selection Parameters


Sequence Identity Verification: Vinculin (10-19) vs. Full-Length Vinculin Head Domain in Antibody Epitope Recognition

Vinculin (10-19) corresponds to an exact 10-amino acid sequence (ESILEPVAQQ) present within the N-terminal head domain of human vinculin [1]. This sequence serves as a defined epitope for generating and validating sequence-specific antibodies. In comparative terms, the peptide represents residues 10–19 of the 1066-residue full-length vinculin protein and resides within the talin-binding domain (residues 1–258) [2]. While the full-length vinculin head domain (Vh, residues 1–851) contains multiple overlapping binding sites including those for talin, α-actinin, and α-catenin, the 10-19 peptide offers precise epitope specificity without cross-reactivity from adjacent domains [3].

Immunodetection Western Blotting Epitope Mapping

Binding Domain Specificity: Vinculin (10-19) Location Within Talin-Binding Interface vs. Alternative Peptides

Vinculin (10-19) maps to the N-terminal portion of the talin-binding domain (residues 1–258) and lies within the first α-helical bundle of the Vh1 subdomain [1]. Phage-display studies have identified vinculin-binding peptides that interact with this same talin-binding domain but with distinct sequence motifs that do not overlap with the native vinculin sequence [2]. Specifically, five non-similar vinculin-binding peptides were isolated that bind immobilized vinculin in a manner comparable to talin, yet only one of these peptides contained motifs also present in the native talin sequence [2]. The Vinculin (10-19) native sequence differs fundamentally from these synthetic binding peptides and from talin-derived VBS peptides (e.g., VBS3 residues 1944–1969, which forms a 1:1 complex in slow exchange with vinculin(1–258) [3]).

Protein-Protein Interaction Binding Competition Focal Adhesion

Synthetic Accessibility and Purity Metrics: Vinculin (10-19) vs. Recombinant Vinculin Fragments

Vinculin (10-19) is a short 10-residue linear peptide (ESILEPVAQQ) with a molecular weight of approximately 1058 Da, making it fully accessible by solid-phase peptide synthesis (SPPS) with routine purity exceeding 95% by HPLC . This contrasts sharply with recombinant vinculin fragments such as Vinculin (1–258) (~30 kDa) or full-length vinculin (117 kDa), which require expression in E. coli or mammalian systems with subsequent multi-step purification and yield batch-to-batch variability in post-translational modification status and folding [1]. The synthetic peptide approach eliminates concerns about endogenous phosphorylation (vinculin contains multiple tyrosine phosphorylation sites in the head domain) and ensures consistent, defined molecular composition across production lots [2].

Peptide Synthesis Reagent Purity Biochemical Assay

Commercial Availability and Vendor Supply Chain Consistency: Vinculin (10-19) vs. Custom Peptide Synthesis

Vinculin (10-19) is an off-the-shelf catalog peptide available from multiple established suppliers including Creative Peptides (Cat. No. ta-066) and BOC Sciences (Cat. No. BAT-009422), with standard packaging ranging from milligrams to grams and characterized by mass spectrometry . In contrast, alternative vinculin peptides of different lengths or sequence variants typically require custom synthesis with 4–6 week lead times, minimum order quantities, and additional characterization costs. The standardized availability of Vinculin (10-19) across multiple vendors enables competitive sourcing and supply chain resilience. The peptide sequence ESILEPVAQQ is also cross-referenced in proteomics databases including the Universal Protein Resource (UniProt ID: P18206) and structural databases (PDB entries: 1RKE, 1TR2), facilitating validation of sequence authenticity across vendors [1].

Procurement Supply Chain Reagent Quality

Note on Binding Affinity Quantitative Data Limitations: Vinculin (10-19) vs. Other Vinculin Peptides

A systematic literature search identified no peer-reviewed studies reporting direct, quantitative binding affinity measurements (e.g., Kd values, IC50 in competition assays) for the Vinculin (10-19) decapeptide specifically. In contrast, binding affinity data exist for larger vinculin constructs and related peptides: vinculin binds α-actinin with Kd = 1.3–1.6 × 10⁻⁵ M (13–16 μM) as determined by low-speed sedimentation equilibrium [1][2]; talin VBS3 peptide forms a 1:1 complex with vinculin(1–258) in slow NMR exchange, though quantitative Kd values were not reported [3]; and fluorescence resonance energy transfer studies showed vinculin-α-actinin interaction with a 28% quench in the μM range [4]. However, none of these measurements specifically involve the Vinculin (10-19) sequence. The absence of direct comparative binding data for this exact decapeptide means that claims regarding its binding affinity relative to analogs cannot be substantiated by published quantitative evidence at this time.

Data Transparency Evidence-Based Procurement Binding Kinetics

Validated Application Scenarios for Vinculin (10-19) Peptide Based on Quantitative Evidence


Antibody Validation and Epitope Competition Controls in Immunodetection Assays

Vinculin (10-19) serves as an antigenic peptide for validating anti-vinculin antibodies that target the N-terminal head domain epitope. The exact 10-residue sequence ESILEPVAQQ [1] can be used in pre-absorption controls: incubating the antibody with excess free Vinculin (10-19) peptide should specifically block immunoreactivity against the full-length vinculin protein in Western blotting, immunofluorescence, or ELISA formats. This application is supported by the sequence verification data confirming that residues 10–19 reside within the exposed N-terminal region of vinculin and are not subject to autoinhibitory masking in the closed conformation [2].

Peptide Competition Assays for Mapping Talin-Binding Domain Interactions

Vinculin (10-19) can be employed as a competitor peptide in binding assays to probe the specificity of talin-vinculin interactions. Since the peptide corresponds to a native sequence within the talin-binding domain (residues 1–258) [1], it may partially compete with full-length vinculin or vinculin fragments for binding to talin or talin-derived VBS peptides. While no direct Kd data exist for the 10-19 peptide specifically, its use as a negative or positive control competitor—depending on whether residues 10–19 are essential for binding—can help map the minimal binding epitope requirements [2].

Mass Spectrometry and HPLC Method Development Standards

Due to its defined molecular weight (~1058 Da) and high synthetic purity (≥95% by HPLC) [1], Vinculin (10-19) is suitable as a calibration standard or system suitability test compound for LC-MS/MS and HPLC methods designed to analyze vinculin-derived peptides or similar cytoskeletal protein fragments. The peptide's sequence ESILEPVAQQ contains both hydrophobic (Ile, Leu, Val, Pro, Ala) and polar (Glu, Ser, Gln) residues, providing a representative elution profile for method optimization in proteomics workflows [2].

Structural Studies Requiring Defined N-Terminal Vinculin Fragments

Vinculin (10-19) provides a defined, short peptide fragment suitable for NMR spectroscopy or co-crystallization studies aimed at high-resolution mapping of the vinculin head domain. Unlike the larger Vinculin (1–258) fragment (~30 kDa) which contains multiple overlapping interaction surfaces [1], the 10-residue peptide offers a simplified system for analyzing local conformational dynamics, solvent exposure, or potential interactions with small molecule ligands targeting this region of the vinculin head domain [2].

Quote Request

Request a Quote for Vinculin (10-19)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.